molecular formula C11H10FNO3 B15304670 methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B15304670
M. Wt: 223.20 g/mol
InChI Key: YVCSWEUQOJZYPS-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a methoxy group at position 6, a fluorine atom at position 4, and a methyl ester at position 2 of the indole core. Indole carboxylates are often optimized for electronic and steric properties, with fluorine and methoxy substituents influencing reactivity, solubility, and binding affinity .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3

InChI Key

YVCSWEUQOJZYPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-fluoro-6-methoxyindole with methyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral and antimicrobial activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Positional Isomerism: Fluoro and Methoxy Substituents

  • Methyl 5-Fluoro-6-Methoxy-1H-Indole-2-Carboxylate (CAS 136818-64-9) Key Difference: Fluorine at position 5 instead of 4. Similarity score: 0.81 .
  • Methyl 6-Methoxy-1H-Indole-2-Carboxylate (CAS 98081-83-5) Key Difference: Lacks fluorine at position 4. Similarity score: 0.96 .

Substituent Electronic Effects

  • Methyl 4-Methoxy-1H-Indole-2-Carboxylate (CAS 111258-23-2)
    • Key Difference : Methoxy group at position 4 instead of fluorine.
    • Impact : Methoxy is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This difference could influence pKa, solubility, and intermolecular interactions in biological systems. Similarity score: 0.93 .
  • Methyl 3-Acetyl-6-Fluoro-1H-Indole-2-Carboxylate Key Difference: Acetyl group at position 3 and fluorine at position 5. Reported melting point: 220–222°C .

Functional Group Modifications

  • Ethyl 5-Fluoroindole-2-Carboxylate Derivatives ()
    • Key Difference : Ethyl ester instead of methyl and fluorine at position 5.
    • Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting prodrug activation kinetics. These derivatives were used to synthesize carboxamides with antiproliferative activity, e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (m.p. 249–250°C) .

Data Tables

Table 1: Comparison of Physicochemical Properties

Compound Substituents Melting Point (°C) λmax (nm) Similarity Score Reference
This compound 4-F, 6-OMe, CO2Me N/A N/A N/A Target
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate 5-F, 6-OMe, CO2Me N/A N/A 0.81
Compound 25 (tricyclic furoindole) 4-OMe, 1-Me, CO2Me 202–204 312 N/A
N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, CO2Me → CONHAr 249–250 N/A N/A

Table 2: Spectroscopic Data for Key Analogs

Compound 1H-NMR (δ, CDCl3) 13C-NMR (δ, CDCl3) HRMS ([M + Na]+)
Compound 25 () 2.48 (Me), 3.97 (CO2Me), 6.77 (H5) 51.8 (CO2Me), 146.1 (C4) 282.0731
Compound 26 () 2.41 (Me), 2.48 (Me), 6.72 (H5) 11.8 (Me), 150.6 (C2) 296.0889
Ethyl 5-fluoroindole-2-carboxylate () 12.33 (NHCO), 7.75–7.86 (aryl H) 157.62 (CO), 113.0 (indole C) 359.11903

Key Findings and Implications

  • Substituent Position : Fluorine at position 4 vs. 5 significantly alters electronic properties and reactivity.
  • Ester Groups : Methyl esters (e.g., target compound) vs. ethyl esters () influence hydrolysis rates and bioavailability.
  • Structural Rigidity : Tricyclic furoindoles () demonstrate how fused rings enhance thermal stability (m.p. >180°C) and UV absorption profiles.
  • Biological Relevance : Carboxamide derivatives () highlight the role of indole carboxylates as precursors for anticancer agents.

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